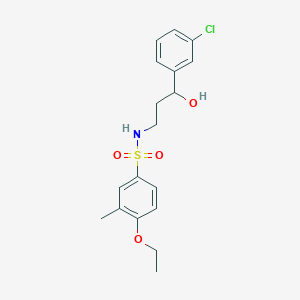![molecular formula C9H10ClNO2 B2505316 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride CAS No. 1803584-62-4](/img/structure/B2505316.png)
5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride" is closely related to various cyclopentapyridine derivatives that have been studied for their potential applications in pharmaceuticals, including as endothelin receptor antagonists and in the synthesis of plant protection agents and pharmaceuticals such as fourth-generation Cefpirome .
Synthesis Analysis
The synthesis of related cyclopentapyridine derivatives involves several steps, including acetylation, cyclization, chlorination, and catalytic hydrogenation. For example, the preparation of 6,7-Dihydro-5H-cyclopenteno[b]pyridine, a closely related compound, was achieved with an overall yield of about 61% through these methods . Another method, the acrolein route, has been reported to yield up to 87.4%, indicating a promising development prospect for the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of cyclopentapyridine derivatives plays a key role in their activity as endothelin receptor antagonists. Substituents at specific positions on the cyclopentapyridine skeleton significantly affect binding affinity and selectivity towards ET(A) and ET(B) receptors. For instance, the introduction of an alkyl group led to potent mixed receptor antagonists, while a primary amino group resulted in ET(A) selective antagonists .
Chemical Reactions Analysis
The chemical reactivity of cyclopentapyridine derivatives can be influenced by the substituents on the core structure. For example, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids from the reaction of 6-aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation demonstrates the potential for cyclization reactions and the formation of complex structures .
Physical and Chemical Properties Analysis
While specific data on "5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride" is not provided, related compounds have been studied for their physical and chemical properties. For instance, the antioxidant properties and electrochemical behavior of pyridopyrimidines were investigated, revealing their potential as antioxidants with DPPH free radical scavenging ability . The methods used for the preparation of cyclopentapyridine derivatives, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, also reflect on the physical and chemical properties of these compounds .
Scientific Research Applications
Pharmaceutical and Antimicrobial Research
5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride is prominently utilized in pharmaceutical research. It serves as a crucial component in the synthesis of various pharmaceutical products, including bactericides and antimicrobials. This compound is also vital in the development of plant protection agents, synthetic resins, antioxidants, and plastics. Its role as a side-chain in the production of the fourth-generation antibiotic Cefpirome highlights its importance in medical research and drug development (Fu Chun, 2007).
Structural and Conformational Studies
The compound is used in structural studies, particularly in understanding the conformations and arrangements of various heterocyclic systems. These studies are crucial for designing more efficient and targeted pharmaceutical compounds. For example, the investigation of isoxazolo[5,4-b]pyridin-6(7H)-ones, prepared from 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride, provides insights into the favored conformations of these compounds, which can be pivotal for drug design (M. Suárez et al., 2000).
Synthesis of Luminescent Compounds
The compound is also utilized in the synthesis of luminescent lanthanide complexes. These complexes have applications in various fields, including bioimaging and sensors. The ability to tune the properties of these complexes by varying the structure of the ligands, such as 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride, is particularly valuable for customizing their applications (A. Krinochkin et al., 2015).
Novel Synthetic Methodologies
This compound plays a key role in the development of novel synthetic methodologies for creating new chemical entities. These methodologies are crucial for advancing synthetic chemistry and for the discovery of new drugs and materials (Chen Li-gong, 2004).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-6-1-2-10-5-8(6)4-7;/h1-2,5,7H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHGTFHVIVYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CN=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride | |
CAS RN |
1803584-62-4 |
Source


|
| Record name | 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)
![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)
![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)
![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)
![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)


